Cas no 20735-33-5 (2-aminocyclopent-1-ene-1-carbodithioic acid)

2-Aminocyclopent-1-ene-1-carbodithioic acid is a cyclic dithiocarbamate derivative characterized by its unique structural features, including an amino group and a carbodithioate moiety on a cyclopentene ring. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate for the preparation of heterocyclic compounds and metal chelating agents. Its dithiocarbamate functionality enables strong coordination with transition metals, making it useful in catalysis and materials science. The presence of both nucleophilic (amino) and electrophilic (carbodithioate) sites allows for diverse reactivity, facilitating applications in pharmaceuticals, agrochemicals, and coordination chemistry. The compound’s stability and synthetic accessibility further enhance its utility in research and industrial applications.
2-aminocyclopent-1-ene-1-carbodithioic acid structure
20735-33-5 structure
Product Name:2-aminocyclopent-1-ene-1-carbodithioic acid
CAS No:20735-33-5
MF:C6H9NS2
MW:159.27235865593
MDL:MFCD20690550
CID:1395735
PubChem ID:15164083
Update Time:2025-06-08

2-aminocyclopent-1-ene-1-carbodithioic acid Chemical and Physical Properties

Names and Identifiers

    • 2-aminocyclopent-1-ene-1-carbodithioic acid
    • 1-cyclopentene-1-carbodithioic acid, 2-amino-
    • LogP
    • 2-aminocyclopentene-1-carbodithioic acid
    • DTXSID40942950
    • SCHEMBL11414835
    • 2-amino-1-cyclopentene-1-carbodithioic acid
    • AI3-62726
    • 20735-33-5
    • MDL: MFCD20690550
    • Inchi: 1S/C6H9NS2/c7-5-3-1-2-4(5)6(8)9/h1-3,7H2,(H,8,9)
    • InChI Key: QEPNQAYQEUPDTL-UHFFFAOYSA-N
    • SMILES: SC(C1=C(CCC1)N)=S

Computed Properties

  • Exact Mass: 159.01777
  • Monoisotopic Mass: 159.01764164g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 59.1Ų

Experimental Properties

  • PSA: 26.02

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Additional information on 2-aminocyclopent-1-ene-1-carbodithioic acid

Introduction to 2-Aminocyclopent-1-ene-1-carbodithioic Acid (CAS No. 20735-33-5)

2-Aminocyclopent-1-ene-1-carbodithioic acid (CAS No. 20735-33-5) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. This compound, characterized by its cyclic structure and the presence of a carbodithioic acid functional group, exhibits a range of interesting properties that make it a valuable candidate for various applications.

The molecular structure of 2-Aminocyclopent-1-ene-1-carbodithioic acid consists of a five-membered cyclopentene ring with an amino group attached to one of the carbon atoms and a carbodithioic acid group attached to another. The cyclopentene ring provides a rigid framework, while the functional groups offer opportunities for chemical reactivity and functionalization. The combination of these features makes this compound particularly suitable for use in the synthesis of more complex molecules and materials.

Recent research has highlighted the potential of 2-Aminocyclopent-1-ene-1-carbodithioic acid in various areas. In medicinal chemistry, this compound has been explored as a building block for the synthesis of novel drugs. Its unique structure allows for the introduction of diverse functional groups, which can be tailored to target specific biological pathways or receptors. For example, studies have shown that derivatives of this compound can exhibit potent anti-inflammatory and anti-cancer activities, making them promising candidates for further development.

In materials science, 2-Aminocyclopent-1-ene-1-carbodithioic acid has been investigated for its potential in the synthesis of advanced materials with unique properties. The carbodithioic acid group can form strong covalent bonds with metals, making it useful in the preparation of metalorganic frameworks (MOFs) and other hybrid materials. These materials have applications in gas storage, catalysis, and sensing technologies.

The synthetic versatility of 2-Aminocyclopent-1-ene-1-carbodithioic acid is another key aspect that has attracted researchers' attention. Various synthetic routes have been developed to prepare this compound efficiently and in high yields. One common method involves the reaction of cyclopentenyl halides with thiourea followed by further functionalization steps. These synthetic strategies have been optimized to ensure high purity and reproducibility, making it easier for researchers to incorporate this compound into their work.

In addition to its synthetic applications, 2-Aminocyclopent-1-ene-1-carbodithioic acid has also been studied for its physical and chemical properties. Its thermal stability and solubility characteristics have been evaluated in different solvents, providing valuable insights into its behavior under various conditions. This information is crucial for optimizing its use in different applications and ensuring its stability during storage and handling.

The biological activity of 2-Aminocyclopent-1-ene-1-carbodithioic acid has been another focus area of recent research. Studies have shown that this compound can interact with various biological targets, including enzymes and receptors. For instance, it has been found to inhibit certain kinases involved in cell signaling pathways, which could have implications for treating diseases such as cancer and neurodegenerative disorders. Further research is needed to fully understand the mechanisms underlying these biological activities and to develop more effective therapeutic agents based on this compound.

In conclusion, 2-Aminocyclopent-1-ene-1-carbodithioic acid (CAS No. 20735-33-5) is a multifaceted compound with significant potential in various scientific fields. Its unique molecular structure, synthetic versatility, and biological activity make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the scientific community.

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